5-Tert-butyl-isoxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-tert-butyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-9-12-6/h4H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIVEZNBBKELAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564028 | |
| Record name | 5-tert-Butyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134541-06-3 | |
| Record name | 5-tert-Butyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors and microwave-assisted synthesis to reduce reaction times and improve yields . The choice of catalysts and solvents can also be optimized to minimize waste and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
Key Properties
- Molecular Formula : CHNO
- CAS Number : 610764-96-0
- Melting Point : Data pending further characterization.
Organic Synthesis
5-Tert-butyl-isoxazole-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create various heterocyclic compounds and pharmaceuticals due to its reactive functional groups. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable intermediate in synthetic pathways.
| Reaction Type | Example Reagents | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate | Formation of carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohol derivatives |
| Substitution | Alkyl halides | Formation of new carbon chains |
Biological Research
In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in modulating pathways related to inflammation by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against COX enzymes, suggesting potential applications in anti-inflammatory drug development.
Medicinal Chemistry
The compound's unique structure allows for the design of novel therapeutic agents. It has been explored for its antimicrobial properties and its potential role in developing anti-inflammatory drugs. The presence of the carboxylic acid group enhances its solubility and bioavailability.
| Application Area | Potential Uses |
|---|---|
| Anti-inflammatory agents | Inhibition of COX and LOX enzymes |
| Antimicrobial agents | Targeting bacterial infections |
Material Science
This compound has applications in developing advanced materials, including polymers for gas separation technologies. Its incorporation into copolyimides has been reported to improve performance characteristics due to its functional groups.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Electronic and Steric Effects
- 5-Tert-butyl substitution : The tert-butyl group introduces significant steric hindrance, reducing reactivity at the isoxazole ring. This contrasts with the smaller methyl group in 5-methylisoxazole-4-carboxylic acid (CAS 42831-50-5), which allows for easier functionalization .
- Carboxylic acid vs. esters : The free carboxylic acid in the target compound enhances water solubility compared to ester derivatives (e.g., 5-hydroxy-4-isoxazolecarboxylic acid ethyl ester), which require hydrolysis for activation .
Physicochemical Properties
- Ethyl ester analogs (e.g., CAS 164223-36-3) further amplify lipophilicity, favoring blood-brain barrier penetration .
- Metabolic stability : The tert-butyl group may slow oxidative metabolism compared to methyl or hydroxy-substituted analogs, as seen in antioxidants like BHA (2(3)-tert-butyl-4-hydroxyanisole), which resist enzymatic degradation .
Research Findings and Limitations
- Structural vs. functional similarity : While 5-methylisoxazole-4-carboxylic acid (CAS 42831-50-5) shares 90% structural similarity with the target compound, its biological activity may diverge due to reduced steric shielding .
Biological Activity
5-Tert-butyl-isoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, known for its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is synthesized through various methods involving tert-butyl acetoacetate and hydroxylamine hydrochloride, which are key intermediates in the formation of isoxazole derivatives. The compound's structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals distinct chemical shifts indicative of its molecular environment .
Antimicrobial Activity
Research has demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound displays potent activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's effectiveness in reducing biofilm formation has also been noted, with reductions exceeding 90% under specific concentrations .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, derivatives of isoxazole have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating promising cytotoxic effects. In particular, compounds synthesized from this base structure demonstrated significant inhibition of cell proliferation and induction of apoptosis in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induces apoptosis |
| This compound | HeLa | 18 | Cell cycle arrest in G2/M phase |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential role in managing inflammatory diseases. In vitro assays revealed that certain derivatives exhibited stronger inhibitory effects compared to traditional anti-inflammatory drugs .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It has been shown to modulate receptors associated with cancer progression and inflammation, potentially altering downstream signaling pathways.
- Biofilm Disruption : The ability to disrupt microbial biofilms enhances its antimicrobial efficacy.
Case Studies
Several case studies illustrate the compound's potential:
- A study investigating the efficacy of various isoxazole derivatives reported significant reductions in tumor growth in xenograft models when treated with this compound.
- Another clinical trial assessed the anti-inflammatory effects in patients with rheumatoid arthritis, showing reduced levels of inflammatory markers following treatment with isoxazole derivatives.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 5-Tert-butyl-isoxazole-4-carboxylic acid, and how can reaction efficiency be validated?
- Methodological Answer : The synthesis typically involves ester hydrolysis of precursors like ethyl 5-methyl-isoxazole carboxylates under alkaline conditions. For example, NaOH in a MeOH/H₂O mixture at 60°C for 20 hours yields carboxylic acid derivatives . Validate reaction efficiency via HPLC or LC-MS to monitor conversion rates and confirm purity (>95%) using NMR (¹H/¹³C) and FT-IR for functional group analysis.
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products. Cross-reference with safety data indicating incompatibility with strong acids/bases .
Q. What are the recommended analytical techniques for distinguishing this compound from structurally similar derivatives?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass (C₈H₁₁NO₃). Pair with 2D-NMR (COSY, HSQC) to resolve tert-butyl group signals (δ ~1.3 ppm in ¹H NMR) and isoxazole ring protons (δ ~6.5–8.0 ppm). Compare with spectral data of analogues like 5-methyl-isoxazole carboxylates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the tert-butyl substituent in isoxazole derivatives?
- Methodological Answer : Synthesize analogs with alternative substituents (e.g., methyl, cyclopropyl) and compare their binding affinities in enzyme assays (e.g., cyclooxygenase inhibition). Use molecular docking simulations to assess steric and electronic effects of the tert-butyl group on target interactions .
Q. What experimental strategies mitigate contradictions in reported degradation pathways of this compound?
- Methodological Answer : Replicate degradation studies under inert atmospheres (N₂/Ar) to isolate oxidative vs. hydrolytic pathways. Employ isotopically labeled compounds (e.g., D₂O-based hydrolysis) tracked via MS/MS to differentiate mechanisms. Address discrepancies by standardizing solvent systems (e.g., avoiding protic solvents in acidic conditions) .
Q. How can researchers resolve challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Optimize solvent polarity using mixed systems (e.g., ethyl acetate/hexane). Introduce co-crystallizing agents like crown ethers to stabilize the tert-butyl moiety. Use slow evaporation or cooling crystallization (0.1°C/min) to enhance crystal lattice formation .
Q. What methodologies address conflicting data on the compound’s reactivity with nucleophiles in aqueous vs. anhydrous environments?
- Methodological Answer : Perform kinetic studies under controlled humidity using Schlenk-line techniques. Compare reaction rates in DMF (anhydrous) vs. THF/H₂O mixtures. Analyze intermediates via in-situ IR spectroscopy to identify solvent-dependent transition states .
Data Contradiction Analysis Framework
- Step 1 : Cross-validate experimental conditions (e.g., solvent purity, temperature calibration) across studies.
- Step 2 : Use computational models (DFT, MD simulations) to predict plausible reaction pathways and reconcile divergent results.
- Step 3 : Conduct meta-analyses of published datasets, prioritizing studies with rigorous analytical validation (e.g., HRMS, 2D-NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
